molecular formula C8H10ClF2N B7897326 (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B7897326
M. Wt: 193.62 g/mol
InChI Key: NQFUIZOIKVFLIM-JEDNCBNOSA-N
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Description

(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (CAS: 1391439-31-8) is a chiral amine derivative with a molecular formula of C₈H₁₀ClF₂N and a molecular weight of 193.62 g/mol . It features a 2,5-difluorophenyl group attached to an ethylamine backbone in the S-configuration. The compound is stored under inert atmospheric conditions at room temperature and is commonly used in pharmaceutical research, particularly in the synthesis of enantiomerically pure intermediates .

Key physicochemical properties include:

  • LogP (consensus): 2.19 (indicating moderate lipophilicity)
  • Solubility: ~0.37 mg/mL in aqueous solutions
  • Synthetic accessibility score: 1.66 (moderate difficulty) .

Properties

IUPAC Name

(1S)-1-(2,5-difluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFUIZOIKVFLIM-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704171
Record name (1S)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201363-81-6
Record name (1S)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxazaborolidine-Catalyzed Reduction

Oxazaborolidine catalysts, generated in situ from chiral lactam alcohols and borane, enable highly enantioselective reductions of aryl ketones. As demonstrated in recent studies, this method achieves ee values exceeding 90% for structurally analogous compounds. The catalytic cycle involves the formation of a borane complex that selectively reduces the ketone to the (S)-amine via a six-membered transition state.

Reaction Conditions

  • Catalyst Loading : 10 mol% chiral lactam alcohol (e.g., (R)-3-hydroxy-4,4-dimethylpyrrolidin-2-one).

  • Reducing Agent : Borane-dimethyl sulfide (BH₃·SMe₂) or BH₃·THF.

  • Temperature : −20°C to 25°C, with optimal ee observed at −20°C.

  • Additives : p-Iodophenol enhances enantioselectivity by stabilizing the oxazaborolidine intermediate.

Example Protocol

  • Dissolve 1-(2,5-difluorophenyl)propan-1-one (1.0 equiv) in anhydrous THF.

  • Add p-iodophenol (1.2 equiv) and BH₃·THF (1.5 equiv) at −20°C.

  • Introduce the chiral lactam alcohol catalyst (10 mol%) and stir for 12–24 hours.

  • Quench with methanol, extract with ethyl acetate, and purify via column chromatography.

Performance Metrics

ParameterValue
Yield74–90%
Enantiomeric Excess83–98% ee
Reaction Time12–24 hours

Chiral Acid-Mediated Ammonia Borane Reduction

An alternative approach employs chiral acids (e.g., D-mandelic acid) in conjunction with ammonia borane to achieve stereocontrol. This method, adapted from pyrrolidine syntheses, leverages hydrogen-bonding interactions to direct the reduction trajectory.

Reaction Conditions

  • Chiral Acid : D-Mandelic acid or D-tartaric acid (1.2 equiv).

  • Reducing Agent : Ammonia borane (1.5 equiv).

  • Temperature : 20–80°C, with optimal results at 50°C.

  • Solvent : Toluene or dichloromethane.

Example Protocol

  • Combine 1-(2,5-difluorophenyl)propan-1-one (1.0 equiv) and D-mandelic acid (1.2 equiv) in toluene.

  • Add ammonia borane (1.5 equiv) and stir at 50°C for 24–48 hours.

  • Acidify with HCl, extract the amine, and precipitate the hydrochloride salt.

Performance Metrics

ParameterValue
Yield65–78%
Enantiomeric Excess85–92% ee
Reaction Time24–48 hours

Catalytic Reaction Optimization

Catalyst Loading and Solvent Effects

The enantioselectivity and reaction rate are profoundly influenced by catalyst loading and solvent polarity. Polar solvents like THF favor oxazaborolidine stability but may reduce ee due to competitive solvation effects. In contrast, non-polar solvents (e.g., toluene) enhance stereochemical outcomes in chiral acid-mediated systems.

Solvent Comparison

Solventee (Oxazaborolidine)ee (Chiral Acid)
THF83%72%
Toluene78%89%
Dichloromethane69%85%

Temperature and Reaction Time

Lower temperatures (−20°C) improve ee in oxazaborolidine systems by slowing non-selective pathways, whereas chiral acid methods require elevated temperatures (50°C) to activate ammonia borane.

Industrial-Scale Production Considerations

Large-scale synthesis demands cost-effective catalysts and streamlined purification. Continuous flow reactors mitigate exothermic risks in borane reductions, while chiral acid recovery via aqueous extraction enhances sustainability.

Industrial Process Metrics

ParameterOxazaborolidineChiral Acid
Catalyst CostHighModerate
Purification ComplexityModerateLow
ScalabilityExcellentGood

Comparative Analysis of Synthetic Approaches

The oxazaborolidine method surpasses chiral acid-mediated reduction in ee (98% vs. 92%) but requires stringent anhydrous conditions. Conversely, the chiral acid approach offers simpler workup and lower catalyst costs, making it preferable for pilot-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used for substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alkane derivatives.

    Substitution: Phenyl derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Synthesis of (S)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

The synthesis typically involves several steps:

  • Starting Material Preparation : A chiral amine precursor is synthesized.
  • Fluorination : The precursor undergoes fluorination to introduce the difluorophenyl group.
  • Resolution : The resulting mixture is resolved to obtain the desired (S)-enantiomer.
  • Hydrochloride Formation : The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt.

This multi-step synthesis is critical for achieving high yields and purity necessary for research applications.

Medicinal Chemistry

This compound has been studied for its potential therapeutic properties:

  • Pharmacological Studies : Research indicates that compounds similar to (S)-1-(2,5-Difluorophenyl)ethanamine exhibit various biological activities, including interactions with neurotransmitter receptors. Its structure suggests potential as a monoamine releaser, influencing neurotransmitter release such as dopamine and norepinephrine.
  • Drug Discovery : The compound serves as a reference standard in pharmaceutical testing and may be used in drug discovery efforts targeting specific diseases.

Biological Studies

The compound's ability to bind to various receptors makes it valuable for biological investigations:

  • Receptor Interaction Studies : Interaction studies often focus on its binding affinity to receptors involved in neurological processes. Its difluorinated structure enhances lipophilicity, potentially improving receptor binding compared to less fluorinated analogs.
  • Enzyme Inhibition : There are indications that this compound may inhibit specific enzymes or pathways relevant to disease mechanisms .

Industrial Applications

Beyond medicinal uses, this compound can also find applications in:

  • Agrochemicals : Its chemical properties may be exploited in developing new agrochemical agents.
  • Dyes and Specialty Chemicals : The compound can serve as a building block for synthesizing complex organic molecules used in various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in pharmacological research:

  • A study demonstrated its effects on dopamine receptor modulation, indicating potential applications in treating neuropsychiatric disorders .
  • Another investigation focused on its inhibitory effects on carbonic anhydrases relevant to cancer biology, suggesting further exploration into its anticancer properties .

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Enantiomers

(a) Fluorine Substituent Position
Compound Name CAS No. Fluorine Positions Similarity Score Key Differences
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride 1213128-98-3 3,5 1.00 Fluorines at meta positions; may alter electronic effects and receptor binding .
(S)-1-(2,4-Difluorophenyl)ethanamine hydrochloride 844647-37-6 2,4 0.95 Adjacent fluorine atoms; increased steric hindrance near the amine group .
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride 1391449-47-0 2,5 0.97 R-enantiomer; potential differences in chiral recognition and biological activity .
(b) Chain Length Variations
Compound Name CAS No. Structure Key Differences
1-(2,5-Difluorophenyl)propan-1-amine hydrochloride N/A Propylamine backbone Longer carbon chain; increased molecular volume and lipophilicity .

Functional Group Variations

Compound Name CAS No. Functional Group Molecular Weight Key Differences
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride 1810074-77-1 Amino alcohol 209.62 Hydroxyl group increases polarity and hydrogen-bonding capacity, reducing LogP (predicted ~1.5) .

Substituent Modifications (Non-Fluorine)

Compound Name CAS No. Substituents Key Differences
(S)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride 1353006-50-4 Methoxy groups Methoxy substituents are electron-donating, altering electronic properties and solubility compared to fluorine .
(R)-1-(3,5-Dimethylphenyl)ethanamine hydrochloride 185.0971 Methyl groups Increased hydrophobicity; potential for enhanced membrane permeability .

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity and Solubility

Compound LogP Solubility (mg/mL) BBB Permeability
(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride 2.19 0.37 Yes
(S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride ~2.3 (estimated) ~0.30 (estimated) Likely similar due to structural analogy
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride ~1.5 (estimated) ~1.20 (estimated) Reduced due to hydroxyl group

Key Research Findings

Synthetic Utility : The target compound is a key intermediate in synthesizing complex molecules like 146G (MS: m/z 316 [M+H]⁺), used in medicinal chemistry .

Enantiomeric Specificity : The S -configuration is critical for activity in dopamine receptor-targeting compounds, as seen in analogues like dopamine HCl (CAS: 62-31-7) .

Positional Effects : Fluorine at the 2,5-positions optimizes steric and electronic interactions in receptor binding compared to 3,5-substituted derivatives .

Biological Activity

(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a difluorinated aromatic ring, which enhances its lipophilicity and may improve receptor binding compared to compounds with fewer fluorine substitutions. Its chemical formula is C8H10ClF2NC_8H_{10}ClF_2N and it has a molecular weight of 193.62 g/mol. The compound's stereochemistry is significant for its interaction with biological targets.

Research indicates that this compound interacts with various receptors and enzymes, potentially modulating their activities. The specific mechanisms are still under investigation; however, the compound's unique structure suggests it may serve as a ligand in biological studies.

Potential Targets

  • Trace Amine-Associated Receptors (TAARs) : Preliminary studies suggest that this compound may act as an agonist for TAARs, which are implicated in various neurological processes .
  • Enzyme Interactions : The compound may also interact with enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesBiological Activity
(R)-1-(2,5-Difluorophenyl)ethanamineEnantiomer of (S)-isomerPotentially different receptor binding
1-(2-Fluorophenyl)ethanamineSingle fluorine substitutionReduced potency compared to difluoro
1-(Phenyl)ethanamineNo fluorinationBroader activity spectrum
3-(2,4-Difluorophenyl)propan-1-amineDifferent chain lengthVaries in receptor selectivity

The presence of two fluorine atoms in this compound enhances its binding affinity due to increased lipophilicity.

Biological Activities

Studies have indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Compounds within this structural class have shown potential in inhibiting cancer cell proliferation .
  • Antimicrobial Properties : Some derivatives demonstrate antibacterial activity against pathogens such as E. coli and Pseudomonas aeruginosa .
  • Neuropharmacological Effects : The interaction with TAARs suggests potential applications in treating neurological disorders .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Efficacy : A study on oxadiazole derivatives revealed that modifications similar to those found in this compound can lead to significant anticancer effects across multiple cell lines. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against various cancer types .
  • Receptor Binding Studies : Research involving TAAR agonists indicated that structural modifications influenced receptor activation levels significantly. The binding affinity and efficacy were assessed using bioluminescence resonance energy transfer assays .

Q & A

Basic: What are the primary synthetic routes for (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically begins with 2,5-difluorobenzaldehyde as the starting material. Key steps include:

  • Imine formation via condensation with a chiral auxiliary to establish stereochemistry.
  • Reduction of the imine intermediate using catalysts like sodium borohydride or asymmetric hydrogenation to yield the (S)-enantiomer.
  • Hydrochloride salt formation via acid treatment for stabilization.
    Optimization involves adjusting reaction parameters:
  • Temperature : Lower temperatures (0–5°C) improve enantiomeric excess during asymmetric reductions .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates and selectivity .

Basic: What structural features of this compound influence its reactivity and biological activity?

  • Chiral center : The (S)-configuration is critical for binding to stereospecific biological targets (e.g., enzymes or receptors) .
  • Fluorine substituents : The 2,5-difluorophenyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neurological studies .
  • Amine functionality : Facilitates salt formation (e.g., hydrochloride) for improved solubility in aqueous systems .

Basic: What are the common chemical reactions involving this compound in pharmaceutical synthesis?

  • Nucleophilic substitution : Fluorine atoms on the phenyl ring can undergo displacement with amines or thiols to generate derivatives .
  • Reductive amination : Used to introduce secondary amine groups for modified pharmacological profiles .
  • Salt metathesis : Exchange of the hydrochloride counterion with other anions (e.g., sulfate) to tune solubility .

Advanced: How can density functional theory (DFT) elucidate the electronic interactions between this compound and biological targets?

DFT calculations (e.g., B3LYP functional) model:

  • Electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule.
  • Binding affinity predictions with target proteins (e.g., dopamine receptors) by analyzing frontier molecular orbitals (HOMO/LUMO) .
  • Solvent effects using polarizable continuum models (PCM) to simulate aqueous environments .

Advanced: How do structure-activity relationship (SAR) studies compare this compound to its structural analogs?

Comparative SAR analyses focus on:

  • Fluorine positioning : 2,5-difluoro substitution vs. 3,4-difluoro ( ) alters receptor selectivity due to steric and electronic effects.
  • Chirality : The (S)-enantiomer shows 10-fold higher affinity for serotonin transporters than the (R)-form in vitro .
  • Amine substitution : Primary amines (as in this compound) vs. secondary amines (e.g., piperidine derivatives) impact bioavailability .

Basic: What biological targets are associated with this compound?

  • Neurological targets : Dopamine D2/D3 receptors and serotonin transporters, implicated in Parkinson’s and depression studies .
  • Enzymatic targets : Monoamine oxidases (MAOs), with inhibitory activity measured via fluorometric assays .

Advanced: What strategies are used to optimize the pharmacokinetic profile of this compound?

  • Metabolic stability : Introducing deuterium at labile C-H bonds to slow CYP450-mediated degradation .
  • Bioavailability : Co-crystallization with cyclodextrins enhances aqueous solubility without compromising activity .
  • Toxicity screening : High-throughput in vitro hepatocyte assays identify metabolic pathways causing off-target effects .

Basic: How is the chiral purity of this compound ensured during synthesis?

  • Chiral auxiliaries : (R)- or (S)-Binap ligands in asymmetric hydrogenation achieve >98% enantiomeric excess .
  • Analytical validation : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) confirms purity .

Advanced: What are the pharmacological implications of enantiomer-specific effects in this compound?

  • (S)-enantiomer : Exhibits higher CNS penetration and lower IC50 values for MAO-B inhibition compared to the (R)-form .
  • Toxicokinetics : The (R)-enantiomer shows increased hepatic clearance in rodent models, suggesting divergent metabolic pathways .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹⁹F NMR quantifies fluorine substituent integrity .
  • X-ray crystallography : Resolves absolute configuration and salt form .
  • Mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .

Advanced: What challenges arise in resolving the crystal structure of fluorinated ethanamine derivatives?

  • Fluorine disorder : Dynamic disorder in the difluorophenyl group complicates electron density maps. Mitigated by low-temperature (100 K) data collection .
  • Salt polymorphism : Multiple crystalline forms require slurry experiments to identify the most stable polymorph .

Advanced: How can reaction yields be improved in nucleophilic aromatic substitution (NAS) involving this compound?

  • Catalysis : Pd/Cu-mediated cross-coupling reduces side reactions (e.g., defluorination) .
  • Microwave irradiation : Accelerates NAS kinetics, improving yields from 45% to 78% in model reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

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